molecular formula C7H17Cl2FN2 B2547781 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride CAS No. 2229264-15-5

2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2547781
CAS No.: 2229264-15-5
M. Wt: 219.13
InChI Key: DZYPPMOIQSAKOH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound offered for research and development purposes. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring's sp3-hybridization allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of molecules, which can be crucial for achieving target selectivity in drug discovery . The incorporation of a fluoro-methyl group at the 3-position of the pyrrolidine ring may influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for constructing novel bioactive molecules . Pyrrolidine derivatives are widely investigated for their potential in treating various human diseases, and this dihydrochloride salt form may offer enhanced solubility for in vitro studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-7(8)2-4-10(6-7)5-3-9;;/h2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYPPMOIQSAKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CCN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups are introduced onto the pyrrolidine ring through selective fluorination and methylation reactions.

    Amination: The ethylamine side chain is then introduced through an amination reaction.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the fluorine atom or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: De-fluorinated or reduced derivatives.

    Substitution: Compounds with substituted functional groups in place of the fluorine atom.

Scientific Research Applications

2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the pyrrolidine ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Features Key References
2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine diHCl* C₇H₁₄Cl₂FN₂ ~231.17 (calc.) 3-Fluoro-3-methylpyrrolidine N/A
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine diHCl C₇H₁₁Cl₂FN₂O 229.08 Fluoropyridyloxy
2-(2-Chloropyridin-4-yl)ethan-1-amine diHCl C₇H₁₀Cl₂N₂ 193.07 Chloropyridyl
2-{6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine diHCl C₉H₁₂Cl₂FN₃ 252.12 Fluoropyrrolopyridinyl
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine diHCl C₁₂H₁₈Cl₂N₂O 291.20 Morpholinyl-phenyl

Notes:

  • Fluorine Positioning : Fluorine in the target compound is on the pyrrolidine ring, whereas analogs like the fluoropyridyloxy derivative () place fluorine on an aromatic ring. The 3-fluoro-3-methylpyrrolidine group may confer greater conformational rigidity compared to planar aromatic systems .
  • Molecular Weight : The target compound (~231 Da) is intermediate in size compared to bulkier analogs like the morpholinyl-phenyl derivative (291 Da, ), which may affect blood-brain barrier permeability.
  • Solubility : Dihydrochloride salts generally enhance aqueous solubility. For example, the morpholinyl-phenyl analog () and fluoropyrrolopyridinyl derivative () are explicitly synthesized as dihydrochlorides for this purpose.

Biological Activity

2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical formula for this compound is C6H12Cl2FNC_6H_{12}Cl_2FN. The presence of the fluorine atom and the pyrrolidine ring contributes to its unique biological interactions.

Research indicates that compounds containing a pyrrolidine structure often interact with neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. The fluorine substitution may enhance receptor binding affinity and influence pharmacokinetics.

Pharmacological Effects

  • CNS Activity : Studies have shown that similar compounds can penetrate the blood-brain barrier, suggesting potential neuroactive properties. For instance, 3-fluoromethyl derivatives have demonstrated selectivity for certain receptors, influencing neurotransmitter release and uptake .
  • Antitumor Activity : In vitro studies have reported that pyrrolidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For example, compounds structurally related to 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine have shown IC50 values in the nanomolar range against specific tumors .
  • MDM2 Inhibition : Recent findings suggest that this compound may function as an MDM2 inhibitor, which is crucial in cancer therapy. MDM2 antagonists are known to reactivate p53 pathways in tumor cells, thus promoting apoptosis .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of several pyrrolidine derivatives, including those similar to 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine. The results showed that these compounds inhibited cell growth in the SJSA-1 cell line with IC50 values ranging from 0.15 to 0.24 μM, indicating strong cellular activity against cancer cells .

CompoundIC50 (μM)Cell Line
Compound A0.15SJSA-1
Compound B0.22SJSA-1
Compound C0.24SJSA-1

Case Study 2: Pharmacodynamics in Xenograft Models

In vivo studies involving xenograft models demonstrated that oral administration of related compounds resulted in significant tumor growth inhibition. For instance, a compound with a similar structure was administered at a dosage of 100 mg/kg, leading to notable activation of p53 and subsequent tumor suppression .

Q & A

Q. Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA). Target ≥95% purity with a single peak retention time .
  • Structural Confirmation :
    • NMR : Compare 1H^1H/13C^{13}C NMR spectra to computational predictions (e.g., ACD/Labs or MestReNova). Key signals: δ ~2.8–3.2 ppm (pyrrolidine NH+^+), δ ~4.5 ppm (fluoromethyl group) .
    • HRMS : Confirm molecular ion [M+H]+^+ with ≤2 ppm mass error .

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?

Q. Methodological Answer :

  • Scenario : Observed 19F^{19}F NMR chemical shift deviates from DFT-predicted values.
  • Troubleshooting :
    • Verify solvent effects (e.g., DMSO vs. CDCl3_3) using COSMO-RS simulations .
    • Check for protonation state: The dihydrochloride salt may alter electron density around fluorine, affecting shifts. Compare free base vs. salt spectra .
  • Validation : Cross-reference with structurally analogous compounds (e.g., 2-(5-fluoropyridin-3-yl)ethanamine derivatives) .

Advanced: What strategies improve reaction yield in the final salt formation step?

Q. Methodological Answer :

  • Challenge : Low yield due to hygroscopicity or incomplete protonation.
  • Solutions :
    • Use anhydrous HCl gas in a dry ether suspension to avoid water contamination .
    • Employ azeotropic drying (e.g., toluene co-evaporation) before salt formation .
    • Monitor pH during crystallization; target pH 1–2 for optimal dihydrochloride precipitation .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

  • Stability Tests :
    • Thermal : TGA/DSC analysis shows decomposition >200°C, but store at 2–8°C for long-term stability .
    • Light Sensitivity : UV-Vis spectroscopy reveals no degradation under amber glass vs. clear vial storage .
  • Hygroscopicity : Dynamic vapor sorption (DVS) data indicate rapid moisture absorption; store in desiccators with silica gel .

Advanced: How to model receptor-ligand interactions for this compound in neurological targets?

Q. Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT2A_{2A}), leveraging structural analogs like 2-(indol-3-yl)ethanamine derivatives .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess fluorine’s role in binding affinity via hydrophobic interactions .
  • Validation : Cross-check with experimental IC50_{50} data from radioligand displacement assays .

Advanced: How to mitigate side reactions during the fluoromethylation step?

Q. Methodological Answer :

  • Problem : Competing elimination reactions form alkene byproducts.
  • Mitigation :
    • Use bulky bases (e.g., DBU) to suppress β-hydride elimination .
    • Lower reaction temperature (0–5°C) and employ slow addition of fluorinating agents .
    • Purify intermediates via flash chromatography (hexane:EtOAc = 4:1) before proceeding .

Basic: What analytical techniques differentiate dihydrochloride salts from monohydrochloride impurities?

Q. Methodological Answer :

  • Ion Chromatography : Quantify chloride content; dihydrochloride should show a 2:1 Cl^-:compound ratio .
  • 1H^1H-NMR Titration**: Add D2_2O to observe protonation-induced shifts; two equivalents of HCl will fully protonate amine groups .

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